molecular formula C22H21N3O2S B2714792 (E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile CAS No. 372504-29-5

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2714792
CAS No.: 372504-29-5
M. Wt: 391.49
InChI Key: PBGOJNHTZZUESF-FOWTUZBSSA-N
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Description

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Biological Activity

(E)-3-((2,5-dimethoxyphenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a methoxy-substituted phenyl group, which are critical for its biological activity. The presence of electron-donating groups enhances its potency against various cancer cell lines.

Research indicates that the compound exhibits significant anticancer activity through multiple pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by activating death receptors such as Fas and DR3. This was demonstrated in studies where treatment led to increased expression of pro-apoptotic proteins like Bax and cleaved caspases while decreasing anti-apoptotic proteins like Bcl-2 .
  • Inhibition of Key Signaling Pathways : The compound also inhibits critical signaling pathways involved in cancer progression, including STAT3 and NF-κB. This dual inhibition enhances its effectiveness in promoting cancer cell death .
  • Cytotoxicity : The cytotoxic effects were evaluated using various cancer cell lines, showing IC50 values indicating potent activity. For instance, similar thiazole derivatives have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter potency.
  • Methoxy Substituents : The presence and position of methoxy groups on the phenyl rings enhance solubility and biological activity.
  • Dimethyl Substitution : Methyl groups at specific positions on the phenyl ring have been correlated with increased potency against various cancer types .

Case Studies

Several studies have focused on the anticancer potential of compounds similar to this compound:

  • Colon Cancer Models : In vitro studies using HCT116 and SW480 colon cancer cell lines demonstrated that the compound induces apoptosis in a dose-dependent manner. The highest concentrations resulted in apoptosis rates exceeding 60% .
  • Comparative Studies : Analogous compounds with similar structures were tested across various cancer cell lines, showing promising results that suggest a potential for clinical application. For example, thiazole derivatives have been shown to outperform traditional chemotherapeutics like doxorubicin in specific assays .

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-14-5-7-18(15(2)9-14)20-13-28-22(25-20)16(11-23)12-24-19-10-17(26-3)6-8-21(19)27-4/h5-10,12-13,24H,1-4H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGOJNHTZZUESF-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)OC)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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